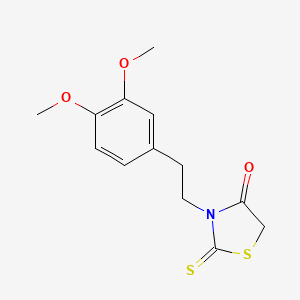
3-(2-Chloroethyl)imidazolidine-2,4-dione
Overview
Description
“3-(2-Chloroethyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 90124-69-9 . It has a molecular weight of 162.58 . The IUPAC name for this compound is 3-(2-chloroethyl)-2,4-imidazolidinedione .
Molecular Structure Analysis
The molecule consists of 7 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . The InChI Code is 1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) .Scientific Research Applications
Synthesis and Structural Elucidation
- Synthesis of Derivatives : The synthesis of various derivatives of imidazolidine-2,4-dione, including unsubstituted and halogen substituted 5-arylidene basic amide derivatives, has been explored. Structural elucidation using X-ray analysis was performed for representative compounds, indicating a focus on the chemical structure and properties of these compounds (Pękala et al., 2005).
Synthesis Techniques and Methodologies
- Microwave-Assisted Synthesis : A study detailed the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs. This demonstrates the advancement in synthesis techniques for imidazolidine derivatives (Brouillette et al., 2007).
- Ring Transformation Studies : Research on ring transformation of imidazolidine-2,4-diones to 4H-Imidazoles in the reaction with certain compounds shows the exploration of chemical transformations and molecular interactions (Schläpfer-Dähler et al., 1992).
Crystal Structure and Conformation
- Crystal Structure Analysis : The synthesis and single crystal X-ray structural analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione highlight the importance of structural analysis in understanding the properties and potential applications of these compounds (Aydin et al., 2013).
Chemical and Biological Interactions
- DNA Binding Studies : Investigations into the DNA binding affinity of imidazolidine derivatives by methods like cyclic voltammetry and UV-Vis spectroscopy indicate their potential in biological applications, particularly in cancer research (Shah et al., 2013).
Pharmaceutical Intermediates
- The inspected compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, is identified as a pharmaceutical intermediate, indicating its potential use in the development of pharmaceutical products (Aydin et al., 2013).
Biochemical Analysis
Biochemical Properties
3-(2-Chloroethyl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in DNA synthesis and repair, such as DNA polymerases and topoisomerases. These interactions often result in the inhibition of enzyme activity, leading to disruptions in DNA replication and repair processes . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the p53 signaling pathway . It also affects gene expression by causing DNA damage, which triggers the activation of DNA damage response genes . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to DNA and proteins, leading to the formation of DNA adducts and protein-DNA crosslinks . These interactions result in the inhibition of DNA replication and transcription, ultimately leading to cell death . Additionally, this compound can inhibit the activity of enzymes involved in DNA repair, further exacerbating DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cellular function . In vitro studies have demonstrated that the compound’s effects on cell viability and proliferation are time-dependent, with prolonged exposure leading to increased cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild DNA damage and cellular stress responses . At higher doses, it can cause significant toxicity, including severe DNA damage, apoptosis, and organ dysfunction . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . Toxicological studies have highlighted the importance of careful dosage management to minimize harmful outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound undergoes biotransformation, resulting in the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can impact its activity and effectiveness . Studies have shown that this compound can accumulate in the nucleus, where it exerts its DNA-damaging effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles . Its presence in the nucleus is essential for its role in inducing DNA damage and inhibiting DNA repair processes .
properties
IUPAC Name |
3-(2-chloroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSAKIZDHFOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305217 | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90124-69-9 | |
| Record name | NSC169790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods were employed to understand the decomposition mechanisms of 3-(2-Chloroethyl)imidazolidine-2,4-dione?
A1: The research article focuses on utilizing Vacuum Pyrolysis to gain insights into the decomposition mechanisms of this compound and related derivatives []. This technique helps researchers understand the thermal stability and breakdown pathways of these compounds at high temperatures under reduced pressure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)

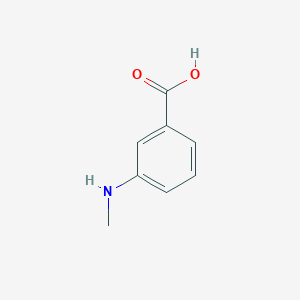
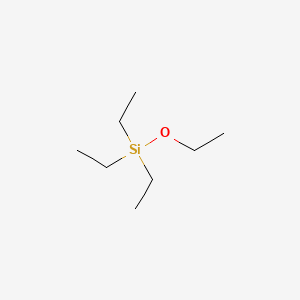
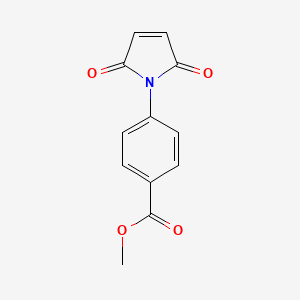
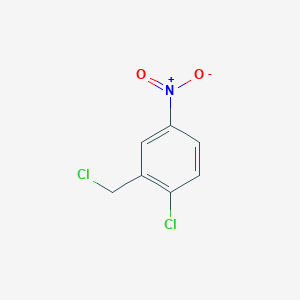
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
